molecular formula C19H22N4O3 B11464716 Ethyl 7-amino-3-(4-methoxyphenyl)-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-amino-3-(4-methoxyphenyl)-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11464716
M. Wt: 354.4 g/mol
InChI Key: BLEZVPDVZXUSRJ-UHFFFAOYSA-N
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Description

Ethyl 7-amino-3-(4-methoxyphenyl)-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazolo[1,5-a]pyrimidine core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-amino-3-(4-methoxyphenyl)-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the amino group: Amination reactions using suitable reagents.

    Substitution reactions: Introduction of the 4-methoxyphenyl and propan-2-yl groups through substitution reactions.

    Esterification: Formation of the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of efficient catalysts, high-yield reactions, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-amino-3-(4-methoxyphenyl)-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breakdown of the ester group to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

    Hydrolysis conditions: Acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group would yield the corresponding carboxylic acid.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action of Ethyl 7-amino-3-(4-methoxyphenyl)-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 7-amino-3-(4-chlorophenyl)-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
  • Ethyl 7-amino-3-(4-methylphenyl)-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate

Uniqueness

Ethyl 7-amino-3-(4-methoxyphenyl)-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to the presence of the 4-methoxyphenyl group, which may impart distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C19H22N4O3

Molecular Weight

354.4 g/mol

IUPAC Name

ethyl 7-amino-3-(4-methoxyphenyl)-2-propan-2-ylpyrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H22N4O3/c1-5-26-19(24)14-10-21-18-15(12-6-8-13(25-4)9-7-12)16(11(2)3)22-23(18)17(14)20/h6-11H,5,20H2,1-4H3

InChI Key

BLEZVPDVZXUSRJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C(=N2)C(C)C)C3=CC=C(C=C3)OC)N=C1)N

Origin of Product

United States

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